3-(2-hydroxyphenyl)propyl carbamate
CAS No.: 99075-88-4
Cat. No.: VC18474827
Molecular Formula: C10H13NO3
Molecular Weight: 195.21 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 99075-88-4 |
---|---|
Molecular Formula | C10H13NO3 |
Molecular Weight | 195.21 g/mol |
IUPAC Name | 3-(2-hydroxyphenyl)propyl carbamate |
Standard InChI | InChI=1S/C10H13NO3/c11-10(13)14-7-3-5-8-4-1-2-6-9(8)12/h1-2,4,6,12H,3,5,7H2,(H2,11,13) |
Standard InChI Key | VZYDGPZBANPZMU-UHFFFAOYSA-N |
Canonical SMILES | C1=CC=C(C(=C1)CCCOC(=O)N)O |
Introduction
Chemical Identity and Structural Features
Molecular Characteristics
3-(2-Hydroxyphenyl)propyl carbamate has the molecular formula C₁₀H₁₃NO₃ and a molecular weight of 195.21 g/mol . Its IUPAC name is 3-(2-hydroxyphenyl)propyl carbamate, and its SMILES representation is C1=CC=C(C(=C1)CCCOC(=O)N)O. The compound features a hydroxyphenyl group at the ortho position, a propyl spacer, and a terminal carbamate functional group (Figure 1).
Table 1: Key Physicochemical Properties
Property | Value | Source |
---|---|---|
Molecular Formula | C₁₀H₁₃NO₃ | |
Molecular Weight | 195.21 g/mol | |
CAS Number | 99075-88-4 | |
SMILES | C1=CC=C(C(=C1)CCCOC(=O)N)O | |
Solubility | Not fully characterized | - |
Structural Analogues
A closely related compound, propyl (2-hydroxyphenyl)carbamate (CAS 56836-52-3), shares the same molecular weight but differs in functional group arrangement. Such structural variations influence reactivity and biological activity, underscoring the importance of precise synthetic control.
Synthesis and Manufacturing
Synthetic Routes
Carbamates are typically synthesized via reactions between amines or phenols with chloroformates or isocyanates . For 3-(2-hydroxyphenyl)propyl carbamate, a plausible route involves:
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Chloroformate Pathway: Reacting 3-(2-hydroxyphenyl)propan-1-ol with a carbamic acid chloride in aqueous medium .
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Isocyanate Pathway: Utilizing phenyl isocyanate derivatives to form the carbamate bond .
Patents highlight the use of aqueous-phase reactions with acid receptors (e.g., sodium carbonate) to neutralize HCl byproducts, ensuring high yields (>95%) . Notably, the compound’s melting point is reduced when covered with water, facilitating purification .
Applications and Biological Activity
Table 2: Biological Activities of Related Carbamates
Compound | Target | Activity (IC₅₀/EC₅₀) | Source |
---|---|---|---|
Biphenyl-N-alkyl carbamates | FAAH/D3R | 1–100 nM | |
2-Hydroxyfelbamate | Caenorhabditis elegans | Reported |
Agrochemical Use
Carbamates are widely used as herbicides and insecticides. Patent WO1985001286A1 describes phenyl carbamates as herbicidal agents, synthesized via similar methods . While 3-(2-hydroxyphenyl)propyl carbamate’s herbicidal efficacy remains unconfirmed, its structural motifs align with bioactive agrochemicals .
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